molecular formula C19H17ClN4O3 B1422401 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid CAS No. 1260934-87-9

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid

Cat. No.: B1422401
CAS No.: 1260934-87-9
M. Wt: 384.8 g/mol
InChI Key: PLAZEPLTYBSDJR-UHFFFAOYSA-N
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Description

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a pyridine ring, and a piperidine carboxylic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
    • Common reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂).
  • Coupling with Chlorophenyl Group:

    • The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the chlorophenyl group with a halogenated oxadiazole intermediate.
    • Common reagents: Palladium catalysts (Pd(PPh₃)₄), bases like potassium carbonate (K₂CO₃).
  • Formation of the Piperidine Ring:

    • The piperidine ring can be synthesized through a reductive amination process or by cyclization of appropriate precursors.
    • Common reagents: Reducing agents like sodium borohydride (NaBH₄), catalysts like Raney nickel.
  • Final Coupling and Carboxylation:

    • The final step involves coupling the pyridine ring with the piperidine intermediate and introducing the carboxylic acid group.
    • Common reagents: Carboxylating agents like carbon dioxide (CO₂) under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized at the piperidine ring or the pyridine ring under strong oxidizing conditions.

    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction: The oxadiazole ring or the chlorophenyl group can be reduced under specific conditions.

    • Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C).
  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    • Common reagents: Nucleophiles like amines, thiols.

Major Products:

  • Oxidation products may include carboxylic acids or ketones.
  • Reduction products may include alcohols or amines.
  • Substitution products depend on the nucleophile used, potentially forming various derivatives.

Scientific Research Applications

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, which may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

    1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    1-{3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness: The unique combination of functional groups in 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid provides it with distinct chemical and biological properties. The presence of the chlorophenyl group, oxadiazole ring, and piperidine carboxylic acid moiety contributes to its potential as a versatile compound in various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-14-4-1-3-13(11-14)16-22-18(27-23-16)15-5-2-8-21-17(15)24-9-6-12(7-10-24)19(25)26/h1-5,8,11-12H,6-7,9-10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAZEPLTYBSDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
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1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
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1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
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1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
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1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Reactant of Route 6
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1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid

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